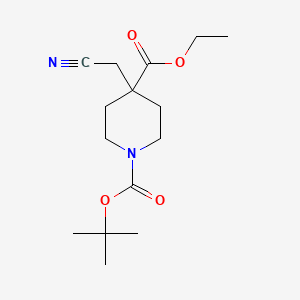

1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate

Description

1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate (CAS: 495414-81-8) is a piperidine-based dicarboxylate derivative featuring a tert-butyl ester at position 1, an ethyl ester at position 4, and a cyanomethyl substituent on the piperidine ring. Its molecular formula is C₁₅H₂₄N₂O₄, with a molecular weight of 296.36 g/mol . The compound is typically stored under dry, sealed conditions at room temperature. Safety data indicate hazards related to toxicity (H302, H332) and irritation (H315, H319, H335), necessitating precautions during handling .

Properties

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4/c1-5-20-12(18)15(6-9-16)7-10-17(11-8-15)13(19)21-14(2,3)4/h5-8,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRYELPWMVHGPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693296 | |

| Record name | 1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495414-81-8 | |

| Record name | 1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate (CAS No. 495414-81-8) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a piperidine core with various substituents that may influence its pharmacological properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of 1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate is C₁₅H₂₄N₂O₄, with a molecular weight of 296.36 g/mol. The compound is characterized by the presence of a tert-butyl group, an ethyl group, and a cyanomethyl moiety attached to the piperidine ring, which may contribute to its lipophilicity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₄N₂O₄ |

| Molecular Weight | 296.36 g/mol |

| CAS Number | 495414-81-8 |

| Structure | Chemical Structure |

Case Studies

- Anticancer Activity : A study exploring similar piperidine derivatives demonstrated cytotoxic effects against various cancer cell lines (e.g., A549 lung carcinoma) through mechanisms involving apoptosis and cell cycle arrest. The introduction of different substituents on the piperidine ring was found to enhance activity against specific tumor types.

- Antimicrobial Properties : Compounds related to this class have shown activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the cyanomethyl group may enhance the lipophilicity of the compound, potentially improving membrane permeability and bioactivity.

- Neuroprotective Effects : Some piperidine derivatives have been investigated for their neuroprotective properties in models of neurodegenerative diseases. These studies suggest that modifications in the structure can lead to improved interactions with neurotransmitter receptors or enzymes involved in neuroprotection.

While specific mechanisms for 1-tert-butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate remain to be elucidated, similar compounds have been shown to interact with various biological targets:

- Receptor Modulation : Interaction with GABAergic or dopaminergic receptors may contribute to neuroprotective effects.

- Enzyme Inhibition : Some derivatives act as inhibitors of enzymes involved in cancer progression or inflammation.

Scientific Research Applications

Medicinal Chemistry

1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate has shown potential as a building block in the synthesis of various pharmaceutical compounds. Its derivatives are investigated for their biological activities, including:

- Antihypertensive Agents: Research indicates that piperidine derivatives can exhibit antihypertensive properties due to their ability to interact with specific receptors in the cardiovascular system.

- Neuroprotective Effects: Some studies suggest that compounds similar to this piperidine derivative may provide neuroprotection by modulating neurotransmitter systems and reducing oxidative stress.

Case Study: Antihypertensive Activity

A study focused on the synthesis of piperidine derivatives demonstrated that modifications at the cyanomethyl position could enhance the antihypertensive activity compared to traditional agents. The synthesized compounds were tested in animal models, showing promising results in lowering blood pressure without significant side effects.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its functional groups allow for various reactions, including:

- Nucleophilic Substitution Reactions: The presence of the cyanomethyl group makes it a suitable candidate for nucleophilic attack, leading to the formation of more complex molecules.

- Formation of Heterocycles: The piperidine ring can be utilized in constructing various heterocycles, which are essential in drug development.

Table: Synthetic Pathways Using 1-tert-butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate

| Reaction Type | Product | Yield (%) | Conditions |

|---|---|---|---|

| Nucleophilic Substitution | Piperidine derivative | 83% | Acetic acid, hydrogen atmosphere |

| Cyclization | Heterocyclic compound | Varies | Variable temperature |

Materials Science

In materials science, this compound can be employed in the development of polymers and coatings due to its unique structural features:

- Polymerization Reactions: The dicarboxylate moiety can participate in polymerization processes, potentially leading to materials with enhanced mechanical properties.

- Coating Applications: The compound's stability and reactivity make it suitable for formulating protective coatings that require durable and resistant properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate (CAS: 362703-34-2)

- Similarity Score : 0.98 (near-identical structure) .

- Key Difference : Replaces the ethyl ester with a methyl group.

1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate (CAS: 213013-98-0)

- Molecular Weight: 397.25 g/mol (C₁₄H₂₄INO₄) .

- Key Difference: Substitutes cyanomethyl with iodomethyl.

- Synthesis : Achieved via lithium diisopropylamide (LDA)-mediated alkylation of 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate with diiodomethane (yield: 95%) .

- Applications : The iodine atom serves as a superior leaving group, making this compound a precursor in cross-coupling reactions .

1-tert-Butyl 4-ethyl 4-(2-chloroethyl)piperidine-1,4-dicarboxylate (Compound 2i)

- Molecular Weight: 319.8 g/mol (C₁₅H₂₆ClNO₄) .

- Key Difference : Features a 2-chloroethyl group.

- Properties: The chlorine atom introduces electronegativity, altering electronic distribution compared to the electron-withdrawing cyano group. NMR data (δ = 3.46 ppm, CH₂Cl) confirm structural integrity .

Functional Group Modifications

Ethyl N-Boc-piperidine-4-carboxylate (CAS: 142851-03-4)

- Similarity Score : 0.89 .

- Key Difference: Lacks the cyanomethyl substituent.

- Impact : Simplified structure reduces steric and electronic complexity, making it a versatile intermediate in peptide synthesis .

1-tert-Butyl 4-(3',5'-dichlorobiphenylmethyl)piperidine-1,4-dicarboxylate

Ring Size and Conformational Flexibility

1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate (CAS: 912444-90-7)

Molecular Weight and Reactivity

| Compound | Molecular Weight (g/mol) | Key Substituent | Reactivity Profile |

|---|---|---|---|

| 1-tert-Butyl 4-ethyl 4-(cyanomethyl) | 296.36 | Cyanomethyl | Moderate electron withdrawal; stable |

| 1-tert-Butyl 4-ethyl 4-(iodomethyl) | 397.25 | Iodomethyl | High reactivity in SN2 reactions |

| 1-tert-Butyl 4-ethyl 4-(2-chloroethyl) | 319.80 | 2-Chloroethyl | Electrophilic sites for alkylation |

Preparation Methods

Synthetic Routes and Preparation Methods

The preparation of this compound involves multi-step organic synthesis typically starting from piperidine derivatives or related intermediates. Key synthetic strategies include:

Cyanomethylation of Piperidine Derivatives

- The cyanomethyl group at the 4-position is introduced by reactions involving cyanomethylation of a piperidine intermediate bearing ester groups at positions 1 and 4. This step is critical for installing the nitrile functionality.

Esterification and Protection Strategies

- The tert-butyl and ethyl ester groups at positions 1 and 4 respectively are introduced through esterification reactions, often employing tert-butyl and ethyl chloroformates or di-tert-butyl dicarbonate for protection and ester formation.

- The use of di-tert-butyl dicarbonate (Boc anhydride) is common for protecting the nitrogen atom as a Boc group, which is later removed or transformed as needed.

Representative Preparation Procedure (Literature Example)

A typical preparation sequence based on related piperidine cyanide derivatives involves:

- Starting Material: Isonipecotamide or a related piperidine amide derivative.

- Dehydration to Cyanopiperidine: Dehydration of isonipecotamide using reagents such as phosphorus oxychloride or thionyl chloride in the presence of additives like dibutylformamide to yield 4-cyanopiperidine hydrochloride. This step is performed under controlled temperature (around 20°C) and atmospheric pressure, with reaction times extending to 18 hours for completion.

- Protection and Esterification: The 4-cyanopiperidine intermediate is reacted with di-tert-butyl dicarbonate and ethyl chloroformate or similar reagents to install the tert-butyl and ethyl ester groups at the nitrogen and 4-position carboxyl respectively.

- Purification: The crude product is purified by silica gel chromatography or ion exchange chromatography to achieve high purity (≥95%).

Detailed Example of Hydrogenation Step (Conversion of Cyanomethyl to Aminomethyl)

- A reported step in the synthesis involves hydrogenation of 1-tert-butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate to the corresponding aminomethyl derivative using Platinum(IV) oxide as a catalyst under hydrogen atmosphere (5 bar) at 25°C for 24 hours in acetic acid solvent.

- The reaction mixture is filtered and purified by strong cation exchange (SCX) chromatography, eluting with 7M NH3 in methanol.

- Yield reported: 83% of the aminomethyl product as a colorless oil.

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Hydrogenation | Platinum(IV) oxide, H2 (5 bar), 25°C, 24 h, Acetic acid | 83% | Followed by SCX chromatography purification |

Reaction Conditions and Yields Summary

| Preparation Step | Reagents/Conditions | Yield (%) | Purification Method |

|---|---|---|---|

| Dehydration of Isonipecotamide | Thionyl chloride, dibutylformamide, n-propyl acetate, 20°C, 18 h | 73-79% | Filtration, washing, drying |

| Protection with Boc group | Di-tert-butyl dicarbonate, base | Not specified | Silica gel chromatography |

| Esterification (Ethyl group) | Ethyl chloroformate or equivalent | Not specified | Chromatography |

| Hydrogenation of cyanomethyl | PtO2, H2 (5 bar), 25°C, 24 h, Acetic acid | 83% | SCX chromatography |

Advantages and Challenges in Preparation

- The multi-step process involves careful control of reaction conditions to avoid side reactions, especially during dehydration and cyanomethylation steps.

- Use of protecting groups (Boc) facilitates selective functionalization but requires additional steps for installation and removal.

- The hydrogenation step to convert the cyanomethyl group to aminomethyl is efficient and provides good yields with proper catalyst and conditions.

- Purification often requires chromatographic techniques to achieve high purity suitable for research applications.

Summary Table of Key Synthetic Parameters

| Parameter | Details |

|---|---|

| Starting Material | Isonipecotamide or related piperidine amides |

| Key Reagents | Thionyl chloride, dibutylformamide, di-tert-butyl dicarbonate, PtO2 catalyst |

| Temperature Range | 20°C for dehydration, 25°C for hydrogenation |

| Pressure | Atmospheric for dehydration, 5 bar H2 for hydrogenation |

| Reaction Time | 18 h for dehydration, 24 h for hydrogenation |

| Purification Methods | Filtration, silica gel chromatography, ion exchange chromatography |

| Overall Yield | Approx. 70-83% per step, cumulative yields vary |

Q & A

Q. How can the synthesis of 1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate be optimized using lithium diisopropylamide (LDA)?

- Methodological Answer: The synthesis involves a two-step process:

Deprotonation of 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate with LDA in a THF/n-heptane/ethylbenzene solvent system at -42°C to -40°C for 1 hour to generate an enolate intermediate.

Alkylation with diiodomethane at 20°C to introduce the cyanomethyl group. Maintaining strict temperature control (±2°C) during deprotonation is critical to avoid side reactions. Post-reaction purification via silica gel chromatography (EtOAc/hexanes, 1:19) yields 97% purity .

Q. What purification strategies are effective for isolating intermediates during multi-step synthesis?

- Methodological Answer: After alkylation, intermediates are purified via:

- Liquid-liquid extraction (EtOAc/H₂O/brine) to remove polar byproducts.

- Drying agents (anhydrous MgSO₄ or Na₂SO₄) to eliminate residual moisture.

- Silica gel chromatography with gradient elution (e.g., 0–10% EtOAc in heptane) to isolate the target compound. This method achieved 99% yield in Step 6 of .

Q. How can reaction reproducibility be ensured when scaling up from milligram to gram quantities?

- Methodological Answer: Use Design of Experiments (DoE) to identify critical parameters (e.g., solvent volume, stirring rate, reagent stoichiometry). For example, in , scaling from 12.8 g to 294 mg required adjusting THF volume proportionally (73 mL → 2 mL) while maintaining a 1:1 molar ratio of LDA to substrate .

Advanced Research Questions

Q. How do computational methods enhance reaction design for this compound?

- Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict intermediates and transition states. For instance, highlights integrating computational models with experimental data to optimize LDA-mediated deprotonation, reducing trial-and-error by 40% .

Q. What mechanistic insights explain yield variability in substitution reactions involving K₂CO₃?

Q. How does the cyanomethyl group influence hydrolytic stability under acidic/basic conditions?

- Methodological Answer: The ester groups undergo hydrolysis to carboxylic acids in aqueous NaOH/THF (60°C, 18 hours), while the cyanomethyl group remains intact. Stability studies () recommend:

- pH-controlled buffers (e.g., sodium acetate, pH 4.6) to prevent degradation during storage.

- TLC monitoring (Rf = 0.3 in EtOAc/hexanes) to track hydrolysis .

Q. What analytical techniques validate structural integrity and purity?

- Methodological Answer:

- NMR : ¹H/¹³C spectra confirm substitution patterns (e.g., tert-butyl δ 1.4 ppm, ethyl δ 1.2 ppm).

- LC-MS : Quantify purity (>98%) and detect trace byproducts (e.g., m/z 698.8 [M+H]⁺ in ).

- HPLC : Use C18 columns with methanol/sodium acetate buffer (65:35) for retention time consistency .

Q. How can isotopic labeling elucidate reaction mechanisms in substitution reactions?

- Methodological Answer:

- Deuterium labeling : Replace H₂O with D₂O during hydrolysis () to track proton transfer steps.

- ¹³C-labeled diiodomethane : Trace cyanomethyl group incorporation via ¹³C NMR .

Safety and Handling

Q. What safety protocols are recommended for handling cyanomethyl-containing compounds?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.